molecular formula C10H7N3OS B8365071 4-(4-Cyanophenyl)-3-methoxy-1,2,5-thiadiazole

4-(4-Cyanophenyl)-3-methoxy-1,2,5-thiadiazole

Cat. No.: B8365071
M. Wt: 217.25 g/mol
InChI Key: LUVIMRVXRQLLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyanophenyl)-3-methoxy-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C10H7N3OS and its molecular weight is 217.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

4-(4-methoxy-1,2,5-thiadiazol-3-yl)benzonitrile

InChI

InChI=1S/C10H7N3OS/c1-14-10-9(12-15-13-10)8-4-2-7(6-11)3-5-8/h2-5H,1H3

InChI Key

LUVIMRVXRQLLEI-UHFFFAOYSA-N

Canonical SMILES

COC1=NSN=C1C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner similar to L. Friedman and H. Shechter, J. O. C., 26, 2522 (1961), incorporated herein by reference, 1.15 g (0.0043 mole) of 4-(4-bromophenyl)-3-methoxy-1,2,5-thiadiazole, 0.46 g (0.0051 mole) of copper cyanide, 15 ml of N,N-dimethylformamide, and a solution of 66.5 g of sodium cyanide in 200 ml of water were reacted to produce 0.58 g of 4-(4-cyanophenyl)-3-methoxy-1,2,5-thiadiazole, Compound 30 of Table I. Compounds 8 and 44 were also prepared by this method.
[Compound]
Name
Compound 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(4-bromophenyl)-3-methoxy-1,2,5-thiadiazole
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
66.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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